molecular formula C12H15F3N2 B1479832 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098008-49-0

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1479832
CAS No.: 2098008-49-0
M. Wt: 244.26 g/mol
InChI Key: NGVFHWYZDAWNCH-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its lipophilicity, which can influence its interaction with lipid membranes and hydrophobic pockets of proteins . The compound has been shown to interact with enzymes involved in radical trifluoromethylation, a process that is crucial in the synthesis of pharmaceuticals and agrochemicals . Additionally, the cyclopropylmethyl group contributes to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with lipid membranes can also impact membrane fluidity and permeability, affecting the transport of ions and other molecules across the cell membrane . These effects can lead to changes in cell function, including alterations in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins, leading to enzyme inhibition or activation . The compound can also act as a radical initiator in biochemical reactions, facilitating the formation of reactive intermediates that can modify biomolecules . These interactions can result in changes in gene expression, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to adverse effects such as liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as cytochrome P450, which are involved in its oxidative metabolism . These interactions can lead to the formation of reactive metabolites that can further interact with biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These properties are important for understanding the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function .

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-3-1-2-4-10(9)17(16-11)7-8-5-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFHWYZDAWNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC3CC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.